molecular formula C13H16O3 B304715 Cyclohexane-1beta,2alpha-diol 1-benzoate

Cyclohexane-1beta,2alpha-diol 1-benzoate

Cat. No. B304715
M. Wt: 220.26 g/mol
InChI Key: CIBMJUAZBFVYAB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane-1beta,2alpha-diol 1-benzoate, also known as CBDB, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. It is a white crystalline powder that is soluble in water and organic solvents. CBDB has been found to possess several pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

Cyclohexane-1beta,2alpha-diol 1-benzoate exerts its effects through several mechanisms, including the inhibition of the production of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
Cyclohexane-1beta,2alpha-diol 1-benzoate has been found to modulate several biochemical and physiological processes in the body, including the regulation of oxidative stress, the modulation of the immune system, and the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

Cyclohexane-1beta,2alpha-diol 1-benzoate has several advantages for use in lab experiments, including its solubility in water and organic solvents, and its ability to exert a wide range of pharmacological effects. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of Cyclohexane-1beta,2alpha-diol 1-benzoate, including the development of new drugs based on its pharmacological properties, the investigation of its potential use in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of Cyclohexane-1beta,2alpha-diol 1-benzoate in humans.

Synthesis Methods

Cyclohexane-1beta,2alpha-diol 1-benzoate can be synthesized through several methods, including the reduction of benzoic acid with sodium borohydride, followed by the reaction with cyclohexene oxide. Another method involves the reaction of benzoic acid with cyclohexane-1,2-epoxide in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

Cyclohexane-1beta,2alpha-diol 1-benzoate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

Product Name

Cyclohexane-1beta,2alpha-diol 1-benzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(1R,2R)-2-hydroxycyclohexyl] benzoate

InChI

InChI=1S/C13H16O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m1/s1

InChI Key

CIBMJUAZBFVYAB-VXGBXAGGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC(=O)C2=CC=CC=C2

SMILES

C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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